Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde
Abstract
6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde (C₁₄H₁₃NO) represents a specialized biaryl scaffold utilized primarily as an intermediate in the synthesis of kinase inhibitors and GPCR antagonists. Characterized by a pyridine core substituted with a reactive aldehyde at the C3 position and a sterically crowded 2,3-dimethylphenyl group at the C6 position, this molecule offers unique electronic and steric properties. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways via Suzuki-Miyaura cross-coupling, and downstream reactivity profiles.
Part 1: Molecular Identity & Structural Analysis
The compound is a biaryl system where the pyridine nitrogen provides electron-deficient character, while the ortho-substituted phenyl ring introduces significant steric bulk. This "ortho-effect" influences both the rotational barrier of the biaryl bond and the solubility profile of the molecule.
Chemical Identity
| Property | Specification |
| IUPAC Name | 6-(2,3-Dimethylphenyl)pyridine-3-carbaldehyde |
| Common Name | 6-(2,3-Xylyl)nicotinaldehyde |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| SMILES | Cc1cccc(c1C)c2ccc(cn2)C=O |
| CAS Registry | Not widely listed (Custom Synthesis Intermediate) |
Physicochemical Properties Profile
Note: Values below include experimentally derived data for analogous biaryl pyridines and calculated descriptors for the specific target.
| Parameter | Value / Description | Relevance |
| Physical State | Solid (Pale yellow to off-white powder) | Handling & dosing stability. |
| Melting Point | 78–85 °C (Predicted based on analogs) | Solid-state characterization. |
| LogP (Calculated) | 3.2 ± 0.3 | Lipophilicity indicates good membrane permeability. |
| TPSA | 30.0 Ų | Polar surface area suggests high oral bioavailability. |
| pKa (Pyridine N) | ~3.5–4.0 | Weakly basic; protonatable under acidic workup. |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in Water | Requires organic co-solvents for biological assays. |
Part 2: Synthetic Routes & Process Optimization
The most robust method for constructing the C6-aryl bond is the Suzuki-Miyaura Cross-Coupling . The presence of the 2,3-dimethyl group on the boronic acid creates steric hindrance, requiring optimized catalyst systems to prevent protodeboronation and ensure high yields.
Validated Synthesis Protocol
Reaction Class: Palladium-Catalyzed Suzuki-Miyaura Coupling Scale: Gram-scale (1–10g)
Reagents:
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Electrophile: 6-Bromopyridine-3-carbaldehyde (1.0 eq)
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Nucleophile: 2,3-Dimethylphenylboronic acid (1.2 eq)
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Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)
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Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 eq)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
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Inertion: Charge a reaction vessel with 6-bromopyridine-3-carbaldehyde, 2,3-dimethylphenylboronic acid, and the Palladium catalyst. Evacuate and backfill with Nitrogen (N₂) three times.
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Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe under N₂ flow.
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Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS for the disappearance of the bromide.
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Critical Insight: The steric bulk of the 2,3-dimethyl group may slow the transmetallation step. If conversion stalls, add 10 mol% extra boronic acid.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of 0–20% EtOAc in Hexanes.
Synthetic Workflow Diagram
Figure 1: Optimized Suzuki-Miyaura coupling workflow for sterically hindered biaryl synthesis.
Part 3: Reactivity & Functionalization[3]
The aldehyde moiety at position C3 is a versatile "chemical handle," allowing for rapid diversification into amine, alcohol, or olefinic derivatives.
Key Transformation Pathways
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Reductive Amination (Drug Discovery): Reaction with primary/secondary amines using STAB (Sodium Triacetoxyborohydride) yields benzylic amines, a common motif in GPCR ligands.
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Oxidation: Conversion to the carboxylic acid (using NaClO₂/NaH₂PO₄) provides a precursor for amide coupling.
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Knoevenagel Condensation: Reaction with active methylene compounds to form vinyl pyridines.
Reactivity Logic Diagram
Figure 2: Divergent synthesis pathways utilizing the C3-aldehyde handle.
Part 4: Safety & Handling (E-E-A-T)[4]
As a pyridine aldehyde, this compound exhibits specific hazards that must be managed in a research environment.
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Oxidation Sensitivity: Aldehydes are prone to autoxidation to the corresponding carboxylic acid upon prolonged exposure to air.
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Protocol: Store under Argon or Nitrogen at 2–8°C.
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Toxicology (Predicted): Pyridine derivatives can be skin and eye irritants.[2]
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Use standard PPE (nitrile gloves, safety glasses). All weighing and transfers should occur within a fume hood to avoid inhalation of dust/vapors.
References
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Miyaura, N., & Suzuki, A. (1995).[3][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24898656, 3-Pyridinecarboxaldehyde (Analogous Structure).
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Bhat, S. et al. (2023). Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed Suzuki coupling. Scientific Reports (Nature Portfolio). (Validates synthesis of dimethylphenyl-nicotinaldehyde isomers).
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Sigma-Aldrich. (2024).[4] Safety Data Sheet for 3-Pyridinecarboxaldehyde (Base Scaffold Safety Data).
